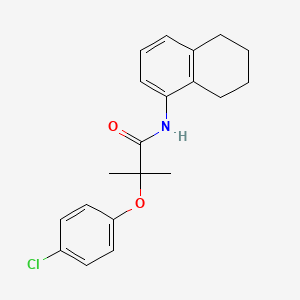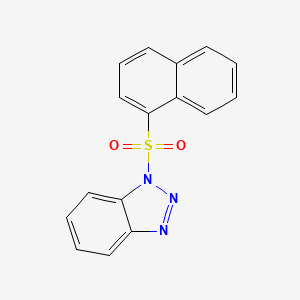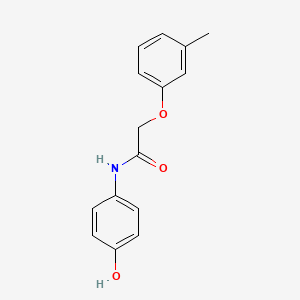
2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. DMAPA belongs to the class of compounds known as phenoxyacetamides and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been shown to possess a range of biochemical and physiological effects. Studies have shown that 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide can reduce oxidative stress, improve glucose metabolism, and enhance cognitive function. These effects make 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide a promising candidate for the development of therapeutic agents for a range of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity, which makes it a safer option compared to other compounds. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are numerous future directions for research on 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide. One area of focus is the development of more efficient synthesis methods to increase yields and reduce reaction times. Another area of research is the investigation of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide's potential as a therapeutic agent for conditions such as arthritis, asthma, and cognitive impairment. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide and its effects on various biochemical and physiological pathways.
Conclusion
In conclusion, 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide is a promising compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. Its anti-inflammatory effects, antioxidant properties, and range of biochemical and physiological effects make it a promising candidate for further investigation. While there are limitations to its use in lab experiments, there are numerous future directions for research on 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide that could lead to the development of new therapeutic agents for a range of conditions.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide involves the reaction of 3,4-dimethylphenol with 3-methoxyaniline in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to yield the final compound. The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been optimized to increase yields and reduce reaction times, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been the subject of numerous scientific studies due to its potential applications as a therapeutic agent. One area of research that has gained significant attention is its use as an anti-inflammatory agent. Studies have shown that 2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide can reduce the production of pro-inflammatory cytokines, which are responsible for the development of inflammatory conditions such as arthritis and asthma.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-7-8-16(9-13(12)2)21-11-17(19)18-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRIQPQAYQXGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)



![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5870805.png)
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)


![2,4-dichloro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5870817.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)


![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)